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Compound of Interest

5-Cyclopropyl-2-
Compound Name:
fluorophenylboronic acid

CAS No.: 1586045-56-8

Cat. No.: B1530367

Get Quote

\ J

Molecular Architecture, Synthesis, and Application in High-Value Medicinal Chemistry

Executive Summary

5-Cyclopropyl-2-fluorophenylboronic acid (CAS: 1586045-56-8) represents a high-value
pharmacophore building block, bridging the gap between structural rigidity and metabolic
stability. In modern drug discovery, this moiety is frequently employed to modulate lipophilicity (

) and block metabolic soft spots on aromatic rings without incurring the steric penalty of larger
alkyl groups.

This guide provides a definitive technical analysis of its physicochemical properties, validated
synthetic pathways, and critical handling protocols to mitigate common failure modes such as
protodeboronation.

Physicochemical Profile
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The precise molecular weight and electronic distribution of this compound are critical for
stoichiometric accuracy in cross-coupling reactions.

ble 1: hemical ficati

Property Value Technical Note

Calculated based on standard

atomic weights (

Molecular Weight 179.99 g/mol '

Molecular Formula

Primary identifier for regulatory
CAS Number 1586045-56-8 _ o
and sourcing verification.[1][2]

Hygroscopic; tends to form
Physical State White to off-white solid boroxines (anhydrides) upon

storage.

Limited solubility in non-polar
Solubility DMSO, MeOH, THF hydrocarbons (Hexane,

Pentane).

The ortho-fluorine atom lowers
) ) the pKa relative to
pKa (Boronic Acid) ~8.0-8.5 ) )
phenylboronic acid (8.8),

increasing Lewis acidity.

Structural Analysis

The molecule features two critical substituents on the phenyl ring:

e Ortho-Fluorine (C2): Induces a strong inductive effect (
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), increasing the electrophilicity of the boron center. This facilitates transmetalation in Suzuki
couplings but simultaneously increases susceptibility to hydrolytic deboronation.

» Meta-Cyclopropyl (C5): Acts as a metabolic "shield." Unlike an isopropy! group, the
cyclopropyl ring lacks easily abstractable benzylic hydrogens, significantly extending the
half-life (

) of the parent drug in microsomal stability assays.

Synthetic Methodology

The synthesis of 5-Cyclopropyl-2-fluorophenylboronic acid is non-trivial due to the
sensitivity of the cyclopropyl ring to radical conditions and the lability of the C-B bond. The
industry-standard protocol utilizes a Cryogenic Lithium-Halogen Exchange.

Validated Protocol: Cryogenic Lithium-Halogen
Exchange

Precursor: 1-Bromo-5-cyclopropyl-2-fluorobenzene
Reagents:

o -Butyllithium (
-BuLi), 2.5 M in hexanes

» Triisopropyl borate (

)

e Anhydrous THF (Solvent)[3]
e 2M HCI (Quenching)
Step-by-Step Workflow:

e Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon. Charge with
anhydrous THF and the aryl bromide precursor.
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e Cryogenic Cooling: Cool the solution to -78 °C (Acetone/Dry Ice bath). Critical: Temperature
control is vital to prevent benzyne formation or cyclopropyl ring opening.

e Lithiation: Add

-BuLi dropwise over 30 minutes. Maintain internal temperature below -70 °C. Stir for 1 hour
to generate the phenyllithium intermediate.

e Boron Capture: Add Triisopropyl borate (1.2 equiv) rapidly. The electrophilic quench must be
fast to prevent lithium equilibration.

e Hydrolysis: Allow the mixture to warm to 0 °C, then quench with 2M HCI. Stir for 30 minutes
to hydrolyze the boronate ester to the free acid.

 Isolation: Extract with EtOAc, wash with brine, and recrystallize from Hexane/EtOAc to
remove boroxine byproducts.

Diagram 1: Synthetic Pathway & Logic

1-Bromo-5-cyclopropyl- THF, Ar > Lithium-Halogen Exchange Li/Br Exchange Aryllithium Species Nucleophilic Attack Electrophilic Trap Acid Hydrolysis > 5-Cyclopropyl-2-fluorophenyl-
2-fluorobenzene (-78°C, n-BulLi) (Nucleophilic Carbon) (B(OiPr)3) boronic acid

Click to download full resolution via product page

Caption: Sequential workflow for the synthesis of 5-Cyclopropyl-2-fluorophenylboronic acid
via cryogenic lithiation, highlighting the critical intermediate stabilization.

Applications in Drug Discovery

This specific boronic acid is not merely a reagent; it is a strategic tool for Lead Optimization.

The "Cyclopropyl Effect" in SAR

Replacing an alkyl group (ethyl/isopropyl) with a cyclopropyl ring often yields a "Magic Methy!"
effect, improving potency and DMPK properties simultaneously.

e Conformational Restriction: The
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-like character of the cyclopropyl C-C bonds (Walsh orbitals) restricts the rotation of the
phenyl ring, potentially locking the molecule into a bioactive conformation.

» Metabolic Blocking: The C-H bond dissociation energy (BDE) of a cyclopropyl methine is
significantly higher (~106 kcal/mol) than that of an isopropyl methine (~95 kcal/mol), making
it resistant to Cytochrome P450 oxidation.

Diagram 2: Structure-Activity Relationship (SAR) Logic

5-Cyclopropyl-2-fluorophenyl
Motif

High C-H BDE |Hydrophobic Bulk \ Electronic Effect

Metabolic Stability Lipophilicity Modulation Target Binding
(Blocks CYP450 Oxidation) (LogD ~2.5-3.0) (Ortho-F H-bond acceptor)

Click to download full resolution via product page

Caption: Mechanistic impact of the 5-cyclopropyl-2-fluoro motif on drug-like properties,
balancing stability, solubility, and affinity.

Critical Handling: The Protodeboronation Risk

Warning:Ortho-fluoro boronic acids are notoriously unstable under standard Suzuki-Miyaura
conditions (high heat, strong aqueous base). The electron-withdrawing fluorine atom stabilizes
the aryl anion intermediate, accelerating protodeboronation (loss of the boron group).

Mitigation Strategy

To successfully couple this reagent without degradation:
¢ Avoid Strong Bases: Replace

or
with milder bases like

or
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e Anhydrous Conditions: Use anhydrous solvents (Dioxane/DMF) to minimize hydrolytic
pathways.

o Catalyst Selection: Utilize precatalysts that facilitate rapid oxidative addition/transmetalation,
such as Pd(dppf)CI2 or XPhos Pd G3, to outcompete the decompaosition reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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